molecular formula C9H13N B15218472 1-Ethynyl-6-azaspiro[2.5]octane

1-Ethynyl-6-azaspiro[2.5]octane

Cat. No.: B15218472
M. Wt: 135.21 g/mol
InChI Key: AWIFVBBXYGSODS-UHFFFAOYSA-N
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Description

1-Ethynyl-6-azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure, which includes an ethynyl group and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-6-azaspiro[2.5]octane typically involves the annulation of cyclopentane or four-membered rings. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite, which is a highly exothermic process requiring precise control of reaction conditions . Another approach involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile .

Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques to enhance efficiency and safety. This method involves the use of microreaction systems that allow for precise control of temperature, reaction time, and phase separation .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: The ethynyl group allows for substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Mechanism of Action

The mechanism of action of 1-Ethynyl-6-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the spirocyclic structure provides rigidity and specificity in binding. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2-ethynyl-6-azaspiro[2.5]octane

InChI

InChI=1S/C9H13N/c1-2-8-7-9(8)3-5-10-6-4-9/h1,8,10H,3-7H2

InChI Key

AWIFVBBXYGSODS-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC12CCNCC2

Origin of Product

United States

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